molecular formula C12H18NNaO13S B12284389 sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B12284389
M. Wt: 439.33 g/mol
InChI Key: JXZLRVOKVGQVRR-GNSQGJGASA-M
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Description

The compound sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a structurally complex sodium salt featuring:

  • A pyranose backbone with multiple hydroxyl groups.
  • A sulfonatooxy (-OSO₃⁻) group at position 3.
  • A sodium carboxylate (-COO⁻Na⁺) group at position 4.
  • A branched sugar moiety (oxane ring) with an azaniumyl (NH₃⁺) substituent.

Its structural complexity aligns with bioactive molecules, such as antibiotics or enzyme inhibitors, but further studies are required to confirm this .

Properties

Molecular Formula

C12H18NNaO13S

Molecular Weight

439.33 g/mol

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO13S.Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);/q;+1/p-1/t3-,5+,6+,7+,8+,9+,11?,12-;/m0./s1

InChI Key

JXZLRVOKVGQVRR-GNSQGJGASA-M

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)[NH3+])O)CO)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)[NH3+])O)CO)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxan-3-yl intermediate, which is then subjected to various functional group modifications to introduce the hydroxyl, sulfonate, and carboxylate groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its hydroxyl and sulfonate groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name / Identifier Molecular Formula Key Functional Groups Notable Features References
Target Compound C₁₂H₁₈NNaO₁₄S Sodium carboxylate, sulfonatooxy, azaniumyl High polarity due to multiple -OH, -OSO₃⁻, and -COO⁻Na⁺ groups.
Mezlocillin Sodium (β-lactam antibiotic) C₂₁H₂₄N₅NaO₈S₂ Sodium carboxylate, β-lactam, sulfone Antibacterial activity; sodium salt enhances solubility.
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate C₁₂H₁₂NNaO₉ Sodium carboxylate, nitro phenoxy Electron-withdrawing nitro group may reduce solubility vs. target compound.
Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate C₁₅H₁₅NNaO₈ Sodium carboxylate, indolyloxy Bulky aromatic substituent may enhance membrane permeability.
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate C₁₈H₁₄NNaO₉ Sodium carboxylate, phenoxazinone Fused aromatic system could confer fluorescence or redox activity.

Physicochemical and Functional Differences

Solubility and Polarity
  • The target compound ’s multiple hydroxyl, sulfonatooxy, and carboxylate groups likely confer exceptional water solubility, comparable to mezlocillin sodium (a β-lactam antibiotic sodium salt) .
  • In contrast, nitrophenoxy () and indolyloxy () analogues may exhibit reduced solubility due to hydrophobic aromatic substituents .
Stability and Reactivity
  • Sodium carboxylates (e.g., mezlocillin, target compound) are generally stable but hygroscopic.
  • Nitro groups () introduce electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack but reduce stability under reducing conditions .

Biological Activity

Sodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant biological activity. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, amino, and sulfonate groups. These functional groups contribute to its potential applications in various scientific fields, particularly in biochemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of the compound is C31H43N3Na10O49S8C_{31}H_{43}N_{3}Na_{10}O_{49}S_{8} with a molecular weight of approximately 1728.08 g/mol. The presence of multiple functional groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticoagulant Activity : The compound has been studied for its anticoagulant properties, primarily through its interaction with antithrombin III. It mimics heparin's mechanism by enhancing the inhibition of thrombin and factor Xa, thus preventing blood clot formation .
  • Enzyme Inhibition : Research indicates that the compound exhibits inhibitory effects on enzymes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by slowing carbohydrate absorption .
  • Cell Signaling Modulation : The sulfonate and hydroxyl groups may influence cell signaling pathways by modulating receptor interactions or affecting ion channel activities .

Anticoagulant Efficacy

A study evaluated the anticoagulant efficacy of sodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy in vitro using human plasma. Results indicated a significant prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT), demonstrating its potential as an anticoagulant agent comparable to heparin .

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of the compound inhibit α-glucosidase effectively. A series of synthesized derivatives were tested against standard references such as acarbose. The results indicated that compounds with specific polar groups exhibited superior inhibition rates .

Cytotoxicity Assessments

Cytotoxicity studies conducted on various cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits low toxicity at therapeutic concentrations. This property is crucial for its potential use in drug formulations aimed at chronic diseases .

Data Tables

Biological Activity Mechanism References
AnticoagulantEnhances antithrombin III activity ,
α-glucosidase inhibitionSlows carbohydrate absorption
CytotoxicityLow toxicity at therapeutic levels ,

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